Trt-L-Lys(Fmoc)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

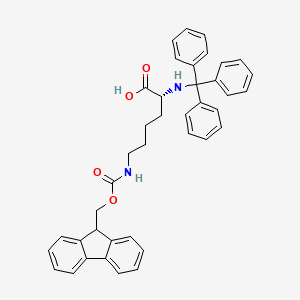

Trt-L-Lys(Fmoc)-OH is a useful research compound. Its molecular formula is C40H38N2O4 and its molecular weight is 610.754. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview:

Trt-L-Lys(Fmoc)-OH is primarily utilized in SPPS, where it serves as a protected lysine unit. The orthogonal protection strategy allows for the sequential addition of amino acids without interference from other functional groups.

Key Features:

- Selective Deprotection: The Fmoc group can be removed under mild acidic conditions, while the Trt group can be cleaved under different conditions (e.g., using trifluoroacetic acid or palladium catalysts) .

- Enhanced Stability: The protective groups enhance the stability of the peptide chain during synthesis, making it easier to manipulate and modify the sequence as needed .

Applications:

- Synthesis of Biologically Active Peptides: Researchers use this compound to create peptides that can modulate biological pathways, aiding in drug discovery and development .

- Fluorescent Probes: Fmoc-Lys(5-Fam) derivatives have been synthesized to produce fluorescent peptides for studying protein interactions and dynamics .

Drug Development

Overview:

The incorporation of this compound into peptide-based drugs enhances their bioavailability and stability.

Key Features:

- Targeted Therapies: Its application in bioconjugation allows for the attachment of therapeutic peptides to biomolecules, facilitating targeted drug delivery systems .

- Improved Pharmacokinetics: The structural modifications provided by this compound can lead to better absorption and distribution profiles in vivo .

Case Studies:

- Peptide Drug Candidates: Research has demonstrated that peptides synthesized with this compound exhibit improved activity against specific biological targets, showcasing its potential in therapeutic applications .

Protein Engineering

Overview:

this compound is employed in modifying proteins to study their functions and interactions.

Key Features:

- Enhanced Functional Properties: By incorporating this compound into proteins, researchers can create variants with altered properties for specific research purposes .

- Facilitation of Structural Studies: The ability to introduce specific modifications aids in elucidating protein structures and mechanisms of action .

Neuroscience Research

Overview:

In neuroscience, this compound is used to synthesize neuropeptides that play crucial roles in brain function.

Key Features:

- Exploration of Neurological Pathways: Peptides derived from this compound are instrumental in studying signaling pathways involved in neurological disorders .

- Modeling Disease Mechanisms: Researchers utilize these peptides to model diseases such as Alzheimer’s and Parkinson’s, providing insights into potential therapeutic interventions .

Biotechnology and Materials Science

Overview:

The self-assembly properties of peptides synthesized with this compound have implications in biotechnology and materials science.

Key Features:

- Nanostructure Formation: The ability of these compounds to form unique nanostructures opens avenues for applications in drug delivery systems and biomaterials .

- Innovative Material Development: Researchers are exploring the use of these peptides in creating smart materials with responsive properties .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Utilized as a protected lysine unit in SPPS | Selective deprotection, enhanced stability |

| Drug Development | Enhances bioavailability and stability of peptide drugs | Targeted therapies, improved pharmacokinetics |

| Protein Engineering | Modifies proteins for functional studies | Enhanced properties, structural insights |

| Neuroscience Research | Synthesizes neuropeptides for studying brain functions | Insights into neurological pathways |

| Biotechnology & Materials | Facilitates self-assembly into nanostructures | Innovative materials for drug delivery |

Eigenschaften

CAS-Nummer |

122832-81-9; 2504147-15-1 |

|---|---|

Molekularformel |

C40H38N2O4 |

Molekulargewicht |

610.754 |

IUPAC-Name |

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid |

InChI |

InChI=1S/C40H38N2O4/c43-38(44)37(42-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31)26-14-15-27-41-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36/h1-13,16-25,36-37,42H,14-15,26-28H2,(H,41,45)(H,43,44)/t37-/m1/s1 |

InChI-Schlüssel |

KYRBORKOTDYTSJ-DIPNUNPCSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.